molecular formula C21H18ClNOS B11537016 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide

Cat. No.: B11537016
M. Wt: 367.9 g/mol
InChI Key: AMHHBOKSUXGAEE-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the sulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with 2-methylbenzoic acid or its derivatives under amidation conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the benzamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize yield and purity, the reactions can be carried out in batch or continuous flow reactors.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified benzamide derivatives.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of biochemical pathways, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide
  • 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,6-diethylphenyl)benzamide

Uniqueness

  • Structural Features : The presence of the 2-methylphenyl group provides unique steric and electronic properties.
  • Reactivity : Different reactivity patterns compared to similar compounds due to the specific arrangement of functional groups.

This detailed overview highlights the significance and versatility of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide in various scientific and industrial contexts

Properties

Molecular Formula

C21H18ClNOS

Molecular Weight

367.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C21H18ClNOS/c1-15-4-2-3-5-20(15)23-21(24)17-8-6-16(7-9-17)14-25-19-12-10-18(22)11-13-19/h2-13H,14H2,1H3,(H,23,24)

InChI Key

AMHHBOKSUXGAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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